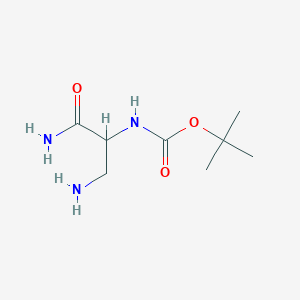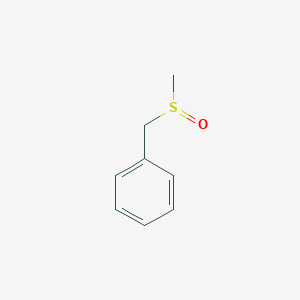
ピペロチンD
概要
説明
科学的研究の応用
Piperlotine D has several scientific research applications, including:
作用機序
Target of Action
Piperlotine D is a natural product extracted from Piper lolot . It primarily targets platelets, acting as an antiplatelet aggregation agent . Platelets play a crucial role in blood clotting, and their aggregation can lead to thrombosis. Therefore, inhibiting platelet aggregation is a common strategy in the prevention of cardiovascular diseases.
Mode of Action
Piperlotine D interacts with its targets by inhibiting the aggregation of platelets induced by arachidonic acid . Arachidonic acid is a fatty acid that is released from the cell membrane phospholipids in response to cellular injury. It is converted by cyclooxygenase enzymes into thromboxane A2, a potent inducer of platelet aggregation. By inhibiting this process, Piperlotine D prevents the formation of blood clots.
Biochemical Pathways
The primary biochemical pathway affected by Piperlotine D is the arachidonic acid pathway . This pathway is involved in the production of eicosanoids, which are signaling molecules that mediate various physiological processes, including inflammation and hemostasis. By inhibiting arachidonic acid-induced platelet aggregation, Piperlotine D disrupts this pathway, potentially affecting these processes.
Result of Action
The molecular and cellular effects of Piperlotine D’s action primarily involve the prevention of platelet aggregation . This can result in reduced blood clot formation, potentially preventing thrombotic events such as stroke and myocardial infarction.
生化学分析
Biochemical Properties
Piperlotine D interacts with various biomolecules in the body, particularly enzymes and proteins involved in the process of platelet aggregation. It has been found to inhibit arachidonic acid-induced platelet aggregation . Arachidonic acid is a fatty acid that plays a key role in initiating the process of platelet aggregation. By inhibiting this process, Piperlotine D can potentially prevent the formation of blood clots.
Cellular Effects
In terms of cellular effects, Piperlotine D influences cell function by interacting with the biochemical pathways involved in platelet aggregation. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. Specifically, Piperlotine D’s inhibition of arachidonic acid can affect the signaling pathways that trigger platelet aggregation .
Molecular Mechanism
The molecular mechanism of Piperlotine D involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Piperlotine D inhibits the action of arachidonic acid, a key molecule in the process of platelet aggregation . This inhibition can lead to changes in the expression of genes related to platelet aggregation.
Metabolic Pathways
Given its role as an antiplatelet aggregation agent, it is likely that Piperlotine D interacts with enzymes and cofactors involved in the metabolism of arachidonic acid .
準備方法
Synthetic Routes and Reaction Conditions: Piperlotine D can be synthesized through the methanolic extraction of Piper lolot leaves . The process involves activity-guided isolation to yield various amide alkaloids, including Piperlotine D . The methanolic extract is subjected to chromatographic techniques to isolate and purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Piperlotine D. The compound is primarily obtained through extraction from natural sources, specifically Piper lolot .
化学反応の分析
Types of Reactions: Piperlotine D undergoes various chemical reactions, including:
Oxidation: Piperlotine D can be oxidized under specific conditions to form different oxidation products.
Substitution: Piperlotine D can participate in substitution reactions, particularly involving its amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced amide forms .
類似化合物との比較
- Piperlotine A
- Piperlotine C
- Sarmentine
- Pellitorine
- Methyl 3-phenylpropionate
- (10S)-10-hydroxypheophorbide a methyl ester
Comparison: Piperlotine D is unique among these compounds due to its specific structure and potent antiplatelet aggregation activity . While other similar compounds also exhibit biological activities, Piperlotine D’s effectiveness in inhibiting platelet aggregation makes it particularly valuable for medicinal research .
特性
IUPAC Name |
(Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFKYDTUEMTUNY-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)

![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)



![(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol](/img/structure/B118582.png)
